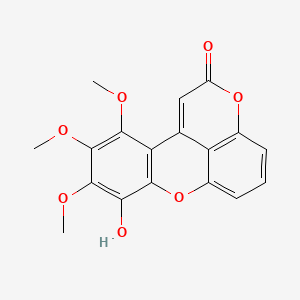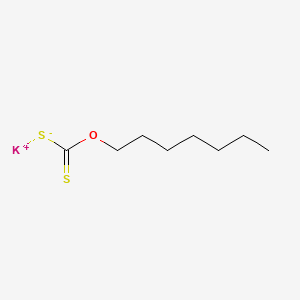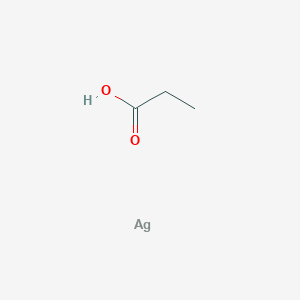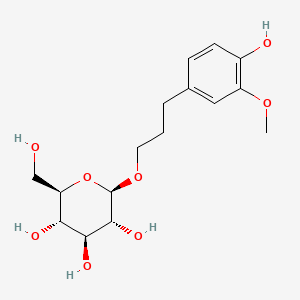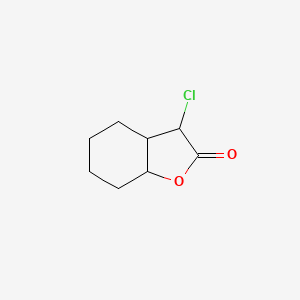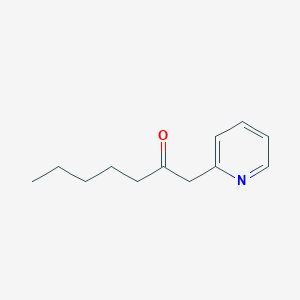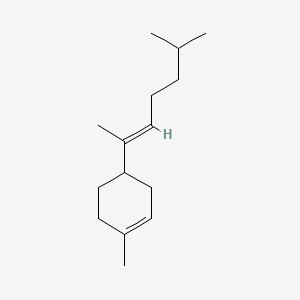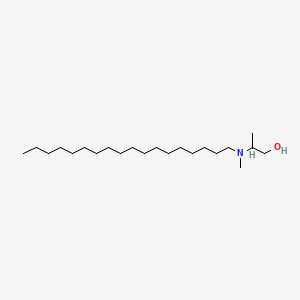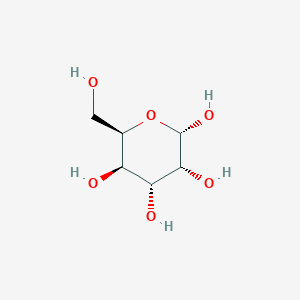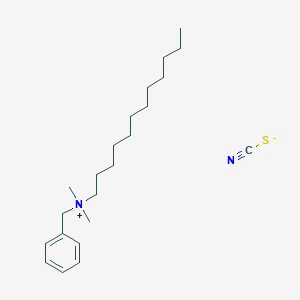
alpha,2-Dimethylcyclohexanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,2-Dimethylcyclohexanemethanol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a six-membered cyclohexane ring and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,2-Dimethylcyclohexanemethanol can be synthesized through several methods. One common approach involves the reduction of alpha,2-dimethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha,2-Dimethylcyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha,2-dimethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of alpha,2-dimethylcyclohexane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Alpha,2-dimethylcyclohexanone.
Reduction: Alpha,2-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
Alpha,2-Dimethylcyclohexanemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha,2-Dimethylcyclohexanemethanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Alpha,2-Dimethylcyclohexanemethanol can be compared with other similar compounds such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: A cyclohexane derivative with a single methyl group and a hydroxyl group.
2,6-Dimethylcyclohexanol: A cyclohexane derivative with two methyl groups at positions 2 and 6 and a hydroxyl group.
Uniqueness
This compound is unique due to the presence of two methyl groups at the second carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclohexane derivatives and contributes to its specific applications and interactions.
Properties
CAS No. |
34884-21-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-5-3-4-6-9(7)8(2)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
HKOKDMODHRUISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
